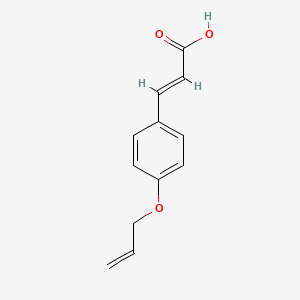

(E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid" is a member of the enoic acid family, which is characterized by the presence of a vinyl group attached to a phenyl ring and a carboxylic acid function. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated, providing insights into the molecular structure, electronic properties, and chemical reactivity of this class of compounds.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of substituted acetophenones with aldehydes in the presence of ethanol or other solvents. For instance, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . This suggests that the synthesis of "(E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid" could potentially follow a similar pathway, utilizing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of compounds in this family has been extensively studied using X-ray crystallography and spectroscopic methods, including FT-IR and NMR. For example, the crystal structure of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid was determined, revealing intramolecular hydrogen bonding and a centrosymmetric space group . Density functional theory (DFT) calculations have been employed to predict geometrical parameters, such as bond lengths and angles, which are in good agreement with experimental data .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from studies on their electronic properties, such as HOMO and LUMO energies, and molecular electrostatic potential (MEP) surfaces. The MEP maps indicate regions of positive and negative electrostatic potential, which are associated with electrophilic and nucleophilic attack sites, respectively . The presence of electron-withdrawing or electron-donating substituents can significantly affect the reactivity of the vinyl group and the overall stability of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and electronic configuration. The vibrational spectra obtained from FT-IR and FT-Raman provide information on the functional groups present and their interactions . The first hyperpolarizability values indicate the nonlinear optical (NLO) activity of these compounds, which is a measure of their potential application in NLO devices . Theoretical calculations, such as DFT, are instrumental in predicting these properties and understanding the underlying mechanisms.

Scientific Research Applications

Understanding Acidolysis of Lignin Model Compounds

Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, including enol ether compounds related to (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid, has revealed significant insights into the cleavage mechanisms of lignin. Studies by Yokoyama (2015) highlight the importance of the γ-hydroxymethyl group in the acidolysis process and confirm the existence of a hydride transfer mechanism in the degradation of such compounds. This research is pivotal for advancing our understanding of lignin degradation, which has implications for biofuel production and the development of sustainable materials T. Yokoyama, 2015.

Analyzing Global Trends in 2,4-D Herbicide Toxicity

While not directly studying (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid, the work of Zuanazzi et al. (2020) on 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide toxicity provides context for the environmental and health implications of similar compounds. This review utilizes scientometric analysis to highlight global research trends and gaps in the study of 2,4-D, underscoring the need for ongoing research into the ecological and health effects of such chemicals Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020.

Treatment of Wastewater from Pesticide Production

Research by Goodwin et al. (2018) on the treatment of wastewater containing various toxic pollutants from pesticide production, including compounds structurally related to (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid, demonstrates the complexity of removing such contaminants. The study indicates that biological processes and granular activated carbon are effective in treating high strength wastewaters rich in recalcitrant compounds, suggesting avenues for mitigating the environmental impact of chemical pollutants L. Goodwin, I. Carra, P. Campo, A. Soares, 2018.

Lipoic Acid's Role in Health and Disease

Although not directly related to (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid, the study on lipoic acid by Moura et al. (2015) highlights the potential health benefits of carboxylic acids with antioxidant properties. Lipoic acid, with its antioxidant and anti-inflammatory activities, serves as an example of how structurally distinct carboxylic acids can have significant therapeutic effects, including neuroprotection and cancer-fighting properties F. A. Moura, Kívia Queiroz de Andrade, J. D. dos Santos, M. Goulart, 2015.

properties

IUPAC Name |

(E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h2-8H,1,9H2,(H,13,14)/b8-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQXWLNXUBMIEG-VMPITWQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=C(C=C1)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-prop-2-enoxyphenyl)prop-2-enoic acid | |

CAS RN |

55379-99-2 |

Source

|

| Record name | (E)-3-(4-Prop-2-enoxyphenyl)prop-2-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055379992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate](/img/structure/B1271513.png)

![({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid](/img/structure/B1271518.png)